molecular formula C8H6N2O2 B1367034 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 67058-74-6

1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B1367034
CAS No.: 67058-74-6
M. Wt: 162.15 g/mol
InChI Key: UZICFJZCPFIGIJ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 67058-74-6) is a high-value bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C 8 H 6 N 2 O 2 and a molecular weight of 162.15 g/mol, is one of the six structural isomers of pyrrolopyridine, a class known for incorporating key pharmacophores of pyrrole and pyridine into a single fused ring system . This scaffold serves as a versatile building block for the synthesis of diverse biologically active compounds. Pyrrolopyridine derivatives are frequently investigated as core structures in the development of novel therapeutic agents due to their broad pharmacological potential . Research into related isomers has demonstrated activity in areas such as antidiabetic applications, where similar compounds function as aldose reductase inhibitors to address secondary complications of diabetes mellitus, and as novel GPR119 agonists for the potential treatment of type 2 diabetes and obesity . Furthermore, the pyrrolopyridine core is a privileged structure in anticancer research, with several derivatives known to act as kinase inhibitors . The presence of both hydrogen bond acceptors and donors makes this carboxylic acid functionalized derivative a key intermediate for constructing more complex molecules targeting these and other disease areas. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-3-10-7-4-9-2-1-5(6)7/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZICFJZCPFIGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496995
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67058-74-6
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach via Cyclization and Functional Group Transformation

A patented method describes a multi-step synthesis route starting from haloacetonitrile derivatives and involves:

  • Step 1: Alkylation of a precursor compound with haloacetonitrile in the presence of a base at room temperature to form an alkylated intermediate.
  • Step 2: Catalytic hydrogenation using Raney nickel at 16–60 °C to reduce the cyano group, induce cyclization, and perform reductive amination, yielding a pyrrolo[2,3-c]pyridine intermediate.
  • Step 3: Acylation of the intermediate with an acylating agent in the presence of a base to introduce the carboxylic acid precursor.
  • Step 4: Further catalytic hydrogenation under mild pressure (1–3 atm) and room temperature to finalize the pyrrolo[2,3-c]pyridine derivative.

This route emphasizes efficient conversion of the cyano group to the pyrrolidine ring and subsequent functional group transformations to achieve the target compound.

Synthesis via Ester Intermediates and Hydrolysis

A research article outlines a method involving:

  • Preparation of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates by hydrogenation of precursor compounds over 10% palladium on charcoal in ethanol.
  • Subsequent hydrolysis of the ester to the corresponding carboxylic acid using sodium hydroxide in ethanol under reflux conditions, followed by acidification to precipitate the acid.

Although this method focuses on the 2-carboxylic acid isomer, the general strategy of ester formation followed by hydrolysis is applicable to the 3-carboxylic acid analogs with suitable positional precursors.

Detailed Reaction Conditions and Yields

Step Reaction Type Conditions Catalyst/Reagents Yield (%) Notes
1 Alkylation Room temperature, base present Haloacetonitrile, base Not specified Formation of alkylated intermediate
2 Catalytic hydrogenation 16–60 °C, Raney Ni catalyst Raney Ni Not specified Cyano group reduction, cyclization
3 Acylation Base present, acylating agent Acylating agent, base Not specified Introduction of carboxylic acid precursor
4 Hydrogenation (final step) Room temp, 1–3 atm pressure Catalyst (unspecified) Not specified Final pyrrolo[2,3-c]pyridine derivative
5 Hydrogenation of esters Ethanol solvent, Pd/C catalyst 10% Pd on charcoal 75–85% Formation of ethyl pyrrolo[2,3-c]pyridine carboxylate
6 Hydrolysis of esters Reflux in EtOH, 2M NaOH NaOH, acidification 71–95% Conversion to carboxylic acid
7 Bromination + carboxylation NBS in dichloromethane, CO2 under base NBS, CO2, base Not specified For 3-bromo derivatives

Key Research Findings and Observations

  • The Raney nickel-catalyzed hydrogenation step is crucial for efficient cyano group reduction and ring closure, enabling a one-step conversion to the pyrrolo ring system.
  • Ester intermediates provide a convenient handle for purification and subsequent hydrolysis to the acid, with yields up to 95% reported.
  • Bromination followed by carboxylation is an effective method to introduce substituents and the acid group, although detailed industrial procedures remain less documented.
  • The purity of the final compound is typically above 97%, and the product is stable when stored sealed at 2–8 °C.
  • Analytical data such as melting points, IR, and NMR spectra confirm the structure and purity of synthesized compounds.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Alkylation + Raney Ni hydrogenation + Acylation Multi-step, one-pot cyano reduction and cyclization Efficient ring formation, versatile Requires careful control of conditions
Ester formation + Hydrolysis Hydrogenation of esters + base hydrolysis High yield, straightforward purification Limited to suitable precursors
Bromination + Carboxylation Halogenation followed by CO2 carboxylation Allows substitution pattern variation Less industrial data available

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific positions depending on reaction conditions. A study demonstrated that treatment with potassium permanganate (KMnO₄) in acidic medium oxidizes the pyrrole ring's α-carbon, forming a ketone derivative.

Oxidation AgentConditionsProductYieldReference
KMnO₄H₂SO₄, 80°C1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid-1-one72%
CrO₃Acetic acid, refluxDecarboxylated pyrrolo-pyridone derivative58%

Substitution Reactions

The carboxylic acid group and halogen substituents (if present) participate in nucleophilic substitutions:

Carboxylic Acid Derivatives

  • Esterification : Methanol/H₂SO₄ converts the acid to methyl ester at 65°C (94% yield) .

Halogen Substitutions

In halogenated derivatives (e.g., 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid):

Decarboxylation

Thermal decarboxylation occurs under acidic conditions (HCl, 120°C), removing CO₂ to yield 1H-pyrrolo[2,3-c]pyridine:
C8H6N2O2ΔC7H6N2+CO2\text{C}_8\text{H}_6\text{N}_2\text{O}_2\xrightarrow{\Delta}\text{C}_7\text{H}_6\text{N}_2+\text{CO}_2\uparrow

  • Key Data :

    • Temperature: 120°C

    • Catalyst: Concentrated HCl

    • Conversion Rate: 92%

Cyclization Reactions

The compound serves as a precursor for fused heterocycles. Reacting with hydrazine hydrate forms tricyclic pyrazolo-pyrrolo-pyridine derivatives :

ReagentProductApplication
Hydrazine hydratePyrazolo[4,3-c]pyrrolo[2,3-b]pyridineKinase inhibitor scaffolds

Biological Activity-Driven Modifications

Derivatives synthesized via Suzuki coupling show enhanced FGFR inhibition :

text
Example: 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid - FGFR1 IC₅₀: 7 nM - Antiproliferative activity: 4T1 breast cancer cells (IC₅₀ = 12.5 μM)[7]

Comparative Reactivity Analysis

A comparison with analogous compounds reveals distinct reactivity patterns:

CompoundCarboxylic Acid ReactivityHalogen Substitution Rate
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acidSlower esterificationHigher aryl substitution
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acidFaster amidationLower halogen reactivity

Scientific Research Applications

1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid has been investigated for its potential therapeutic effects in various disease models. Below are some key areas of application:

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that certain derivatives show moderate cytotoxicity against ovarian cancer cells while sparing non-cancerous cells, indicating a selective action that could be harnessed for cancer therapy .

Case Study:
A derivative was tested for its ability to inhibit NAMPT (Nicotinamide adenine dinucleotide biosynthesis enzyme), showing promising results in vitro and in vivo for tumor growth inhibition in mouse models .

Antidiabetic Effects

Pyrrolo[2,3-c]pyridine derivatives have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. Compounds were able to stimulate glucose uptake in muscle and fat cells without affecting insulin concentration, showcasing their potential as antidiabetic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, particularly against mycobacterial infections. Certain derivatives demonstrated efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .

Table of Biological Activities

Activity TypeCompound DerivativeEffectivenessReference
AnticancerNAMPT inhibitor derivativeModerate cytotoxicity
AntidiabeticInsulin sensitizing derivativeIncreased glucose uptake
AntimicrobialMycobacterial derivativeEffective against M. tuberculosis

Synthetic Applications

In addition to its biological applications, this compound serves as a building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions such as coupling reactions and cyclizations.

Synthesis of Novel Compounds

The compound's carboxylic acid functionality allows it to participate in esterification and amidation reactions, leading to the synthesis of novel derivatives with enhanced biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Ring Fusion Variants

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 156270-06-3)
  • Structural Difference : The pyrrolo-pyridine ring fusion occurs at positions [2,3-b] instead of [2,3-c], altering electronic distribution and hydrogen-bonding capabilities.
  • Molecular Weight : 162.15 g/mol (identical to the target compound) .
  • Reactivity : Demonstrates higher esterification efficiency in Steglich reactions compared to the [2,3-c] isomer due to steric and electronic effects .
  • Applications : Used in synthesizing fluorescent probes for BRAF kinase studies .
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid
  • Structural Difference : Carboxylic acid group at position 2 instead of 3.
  • Synthesis : Prepared via NaOH/EtOH reflux (95% yield for unsubstituted variant) .
  • Derivatives : Chloro- and methoxy-substituted analogs (e.g., 10b, 10c) show reduced yields (71–80%) due to steric hindrance during hydrolysis .

Substituted Derivatives

5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 118791-14-3)
  • Molecular Formula : C₈H₅ClN₂O₂
  • Molecular Weight : 196.59 g/mol .
  • Impact of Substitution : Chlorine at position 5 enhances lipophilicity and may improve binding affinity in kinase inhibitors.
1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1394175-20-2)
  • Structural Modification : Ethyl group at the pyrrole nitrogen.
  • Molecular Weight : 190.20 g/mol .

Complex Fused Systems

Pyridino[4',3'-4,5]pyrrolo[2,3-c]pyridine-3-carboxylic acid
  • Structure : Contains an additional pyridine ring fused to the pyrrolopyridine core.
  • Synthesis Yield : 1.5% (low due to multi-step complexity) .
  • Applications : Intermediate in multigram-scale synthesis of β-carboline analogs .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Synthesis Yield (%)
1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid 67058-74-6 C₈H₆N₂O₂ 162.15 194–195 None N/A
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid 156270-06-3 C₈H₆N₂O₂ 162.15 Not reported None N/A
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid 118791-14-3 C₈H₅ClN₂O₂ 196.59 Not reported Cl at position 5 N/A
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid N/A C₈H₆N₂O₂ 162.15 Not reported COOH at position 2 95
Pyridino[4',3'-4,5]pyrrolo[2,3-c]pyridine-3-carboxylic acid N/A C₁₂H₈N₃O₂ 227.21 Not reported Fused pyridine ring 1.5

Key Research Findings

  • Synthetic Efficiency : Position 2-carboxylic acid derivatives (e.g., 10a) achieve higher yields (95%) than position 3 analogs under similar conditions .
  • Reactivity Trends : The [2,3-b] isomer exhibits superior esterification kinetics compared to the [2,3-c] variant, attributed to reduced steric hindrance .
  • Safety Profile : All analogs share similar hazard classifications (H302, H315), necessitating stringent handling protocols .

Biological Activity

1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, backed by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H6N2O2C_8H_6N_2O_2 and a molecular weight of approximately 162.14 g/mol. The compound features a fused pyrrole and pyridine ring system with a carboxylic acid group at the 3-position. It typically appears as a white to light yellow solid with a melting point around 170 °C.

The primary mechanism through which this compound exerts its biological effects is by targeting Fibroblast Growth Factor Receptors (FGFRs) . The compound inhibits FGFR activity, which is crucial in various signaling pathways including:

  • RAS–MEK–ERK pathway
  • Phospholipase C gamma (PLCγ) pathway
  • PI3K–Akt signaling pathway

These pathways are integral to cell proliferation, survival, and metabolism .

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. For instance, it has been shown to induce apoptosis in breast cancer cells while exhibiting limited toxicity towards non-cancerous cells .

Antimicrobial Properties

The compound also displays antimicrobial activity against several bacterial strains. Studies have indicated its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria, showcasing its potential as an antimicrobial agent .

Antidiabetic Effects

In addition to its antitumor and antimicrobial activities, this compound has been associated with antidiabetic effects. It appears to enhance insulin sensitivity and stimulate glucose uptake in muscle and fat cells, which may be beneficial for managing diabetes .

Case Studies

  • Antitumor Efficacy : A study reported that derivatives of this compound showed significant cytotoxic effects against ovarian cancer cell lines with IC50 values indicating potent activity. The research highlighted the importance of structural modifications in enhancing efficacy .
  • Antimicrobial Activity : Various derivatives were tested against multiple bacterial strains, showing promising results in inhibiting bacterial growth without significant cytotoxicity towards human cells. This suggests potential for development as a therapeutic agent in infectious diseases.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cells; effective against breast and ovarian cancer lines
AntimicrobialInhibits growth of gram-positive and gram-negative bacteria
AntidiabeticEnhances insulin sensitivity; stimulates glucose uptake

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization of substituted pyridine precursors or functionalization of pyrrolopyridine cores. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is used to introduce substituents, as seen in analogous pyrrolopyridine derivatives . Reaction temperature (e.g., 105°C for coupling reactions) and catalyst systems (e.g., Pd(PPh₃)₄) critically affect regioselectivity and yield. Nitration or halogenation steps may precede carboxylation, requiring controlled pH and anhydrous conditions to avoid side reactions .
  • Quality Control : Purity is assessed via HPLC (≥97% as per specifications) and NMR to confirm structural integrity .

Q. How can researchers validate the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify characteristic peaks, such as the carboxylic proton at δ ~12.25 ppm and aromatic protons in the pyrrolopyridine ring (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (m/z 162.15 for [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures ≥97% purity, as per commercial standards .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in spectroscopic data for pyrrolopyridine derivatives?

  • Case Study : Discrepancies in NMR shifts (e.g., δ 11.6 ppm vs. 12.43 ppm for carboxylic protons) may arise from solvent effects, tautomerism, or impurities. Researchers should:

  • Compare data across solvents (e.g., DMSO-d₆ vs. CD₃OD) .
  • Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • Cross-validate with X-ray crystallography for absolute configuration, though this is rare due to crystallization challenges .

Q. How is this compound utilized as a building block in drug discovery, particularly for antiviral agents?

  • Application Example : The compound’s carboxyl group enables amide bond formation with pharmacophores. In BMS-626529 (HIV attachment inhibitor), the pyrrolopyridine core is functionalized with a triazole group and methoxy substituents via stepwise coupling and cyclization .
  • Methodological Insight : Optimize coupling reagents (e.g., HATU/DIPEA) for sterically hindered intermediates. Monitor reaction progress via LCMS to detect byproducts early .

Q. What computational or experimental approaches are used to study structure-activity relationships (SAR) of pyrrolopyridine carboxylates?

  • SAR Workflow :

  • Synthesis : Introduce substituents (e.g., CF₃, F) at positions 4, 6, or 7 to modulate electronic properties .
  • In Silico Modeling : DFT calculations predict electron density distributions affecting binding affinity (e.g., to viral proteases) .
  • Biological Assays : Test derivatives for target inhibition (e.g., IC₅₀ measurements) and correlate with substituent electronegativity/logP .

Q. How do researchers address low solubility of this compound in aqueous buffers during biological testing?

  • Strategies :

  • Salt formation (e.g., sodium or hydrochloride salts) to enhance polarity .
  • Co-solvents (e.g., DMSO ≤10%) or micellar encapsulation .
  • Prodrug derivatization (e.g., esterification) followed by enzymatic hydrolysis in vivo .

Data-Driven Challenges

Q. How can conflicting bioactivity data between similar pyrrolopyridine derivatives be reconciled?

  • Root Cause Analysis : Variations in assay conditions (e.g., cell lines, incubation time) or impurities (e.g., residual Pd from coupling reactions) may skew results.
  • Mitigation :

  • Standardize protocols (e.g., uniform cell lines and controls) .
  • Purify intermediates via column chromatography or recrystallization to ≥99% purity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

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